2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione (4870-23-9): TDO Inhibition vs. IDO1 Selectivity
This compound exhibits a distinct selectivity profile between TDO and IDO1, two key enzymes in the kynurenine pathway. Its IC₅₀ for human TDO is 167 nM [1], which is 7.4-fold more potent than its IC₅₀ for human IDO1 (1240 nM) in the same study [2]. While direct head-to-head data with a specific comparator is limited in this assay, this selectivity is a class-level differentiating feature. For context, other inhibitors like CHEMBL4452150 show a TDO Ki of 90 nM [3], and CHEMBL5219865 shows a TDO IC₅₀ of 40 nM [4], highlighting that the 4-toluidino substituent confers a unique balance of potency and selectivity that may be advantageous in certain experimental contexts where partial IDO1 inhibition is desired alongside TDO targeting.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and selectivity |
|---|---|
| Target Compound Data | TDO IC₅₀: 167 nM; IDO1 IC₅₀: 1240 nM |
| Comparator Or Baseline | Comparator 1: CHEMBL4452150 (TDO Ki: 90 nM); Comparator 2: CHEMBL5219865 (TDO IC₅₀: 40 nM); Baselines for selectivity profile of other inhibitors available in BindingDB. |
| Quantified Difference | 7.4-fold greater potency for TDO over IDO1. |
| Conditions | Inhibition of recombinant human enzymes (TDO and IDO) expressed in E. coli, measured by fluorescence assay after 1 hour incubation. |
Why This Matters
This selectivity profile is critical for researchers investigating the kynurenine pathway, as it allows for experimental modulation of TDO activity with a defined, lesser impact on IDO1, enabling more nuanced studies of immune suppression mechanisms.
- [1] BindingDB. BDBM50127158 (CHEMBL3628593): IC50=167 nM for human TDO. 2024. View Source
- [2] BindingDB. BDBM50127158 (CHEMBL3628593): IC50=1.24E+3 nM for human IDO1. 2024. View Source
- [3] BindingDB. BDBM50514041 (CHEMBL4452150): Ki=90 nM for human TDO. 2024. View Source
- [4] BindingDB. BDBM50606613 (CHEMBL5219865): IC50=40 nM for human TDO. 2023. View Source
